molecular formula C11H20Cl2N4O B13288289 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride

Cat. No.: B13288289
M. Wt: 295.21 g/mol
InChI Key: YXKHGLZCSHUJQZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride ( 1955518-82-7) is a high-purity chemical compound supplied for research applications. With a molecular formula of C11H20Cl2N4O and a molecular weight of 295.21 g/mol, this pyrrolidin-2-one derivative is characterized by a minimum purity of 97% . The compound features a pyrrolidine scaffold, a five-membered nitrogen heterocycle that is highly valued in medicinal chemistry for its three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and often contributes to improved solubility and pharmacokinetic profiles of drug candidates . The specific molecular architecture, which includes an aminomethyl group and a 1-methylimidazole substituent, makes it a versatile intermediate or potential pharmacophore in drug discovery efforts. Research applications for this compound and its analogs are found in the development of central nervous system (CNS) therapeutics, with some compounds in this class being investigated as dopamine receptor subtype-specific ligands, which are relevant for the study of conditions such as schizophrenia, Parkinson's disease, and mood disorders . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H20Cl2N4O

Molecular Weight

295.21 g/mol

IUPAC Name

4-(aminomethyl)-1-ethyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C11H18N4O.2ClH/c1-3-15-9(16)6-8(7-12)10(15)11-13-4-5-14(11)2;;/h4-5,8,10H,3,6-7,12H2,1-2H3;2*1H

InChI Key

YXKHGLZCSHUJQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CC1=O)CN)C2=NC=CN2C.Cl.Cl

Origin of Product

United States

Preparation Methods

Method A: Multi-step Synthesis via Functional Group Transformations

This approach involves sequential reactions starting from readily available precursors:

  • Step 1: Synthesis of the pyrrolidin-2-one core, often via cyclization of suitable amino acid derivatives or related precursors.
  • Step 2: Alkylation at the 1-position with ethyl groups, typically using ethyl halides under basic conditions.
  • Step 3: Introduction of the amino-methyl group at the 4-position through nucleophilic substitution or reductive amination.
  • Step 4: Attachment of the imidazole ring at the 5-position, often via nucleophilic substitution or condensation reactions with imidazole derivatives.
  • Step 5: Salt formation with hydrochloric acid to obtain the dihydrochloride salt.

Key reagents include ethyl halides, formaldehyde derivatives, imidazole compounds, and acid catalysts. Reaction conditions are optimized for regioselectivity and yield.

Research Findings:

  • Patents such as WO2008046757A1 describe multi-step syntheses involving similar transformations, emphasizing the importance of protecting groups and controlled reaction conditions to prevent side reactions.

Method B: Carbonyldiimidazole (CDI)-Mediated Coupling

This method leverages carbonyldiimidazole as a coupling reagent:

  • Step 1: Synthesis of the imidazole-containing intermediate by reacting a suitable amino precursor with carbonyldiimidazole, forming an activated carbamate.
  • Step 2: Coupling of the activated intermediate with the pyrrolidin-2-one derivative bearing amino or amino-methyl functionalities.
  • Step 3: Cyclization and ring closure steps to form the pyrrolidin-2-one core with attached imidazole moiety.
  • Step 4: Introduction of the ethyl and amino-methyl groups at appropriate positions via nucleophilic substitution or reductive amination.
  • Step 5: Salt formation with hydrochloric acid to produce the dihydrochloride.

Advantages include high selectivity and milder reaction conditions, reducing side reactions. This method is supported by patent WO2017191650A1, which details similar carbonyldiimidazole-mediated syntheses for related compounds.

Method C: Modular Synthesis Using Intermediates

This approach involves preparing key intermediates separately:

This modular approach allows for structural diversification and optimization of each step, as described in patents related to imidazole derivatives (e.g., EP2050736A1).

Reaction Conditions and Optimization

Step Typical Reagents Conditions Notes
Cyclization Amino acids, acyl chlorides Reflux, inert atmosphere Ensures pyrrolidin-2-one formation
Alkylation Ethyl halides Base (e.g., K2CO3), room temperature to mild heating Regioselective at nitrogen positions
Aminomethyl introduction Formaldehyde derivatives, reducing agents Reductive amination, mild heating Control over stereochemistry
Imidazole attachment Imidazole derivatives, CDI Room temperature, inert solvent High selectivity
Salt formation Hydrochloric acid Aqueous solution, cooling Crystallization of dihydrochloride

Notes on Synthetic Challenges and Considerations

  • Regioselectivity: Ensuring selective substitution at the desired positions on the pyrrolidinone ring.
  • Purity: Multi-step synthesis requires purification at each stage, often via chromatography or recrystallization.
  • Yield optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents are crucial.
  • Scale-up: Industrial methods may involve continuous flow processes or optimized batch reactions.

Summary of Literature and Patent Data

Source Key Information Relevance
WO2008046757A1 Multi-step synthesis involving functional group transformations Foundational method for imidazole derivatives
EP2050736A1 Imidazole derivatives, coupling processes Describes carbonyldiimidazole-mediated synthesis
WO2017191650A1 Improved processes for amino-aryl compounds Relevant for amino group introduction steps
PubChem Structural data and compound identifiers Supports structural verification

Chemical Reactions Analysis

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and imidazolyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride Pyrrolidin-2-one 1-Ethyl, 4-aminomethyl, 5-(1-methylimidazol-2-yl) C₁₂H₂₀Cl₂N₄O 323.22 Balanced lipophilicity/hydrophilicity; imidazole may act as a pharmacophore.
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride Pyrimidine 4-Amino, 5-aminomethyl, 2-methyl C₆H₁₀Cl₂N₄ 209.09 Smaller, rigid aromatic core; high solubility due to multiple amines.
5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride Imidazolidine-2,4-dione 5-Aminomethyl, 5-(1-methylimidazol-2-yl) C₈H₁₂Cl₂N₄O₂ 283.12 Polar dione core; potential for hydrogen bonding with biomolecules.
2-(Aminomethyl)benzimidazole dihydrochloride Benzimidazole 2-Aminomethyl C₈H₁₀Cl₂N₂ 213.09 Aromatic benzimidazole core; planar structure suited for intercalation.

Structural and Functional Analysis

Core Flexibility vs. The imidazolidine-2,4-dione derivative () introduces a polar, hydrogen-bond-rich scaffold, which may enhance interactions with hydrophilic targets like kinases or proteases .

The 1-methylimidazol-2-yl substituent, common to both the target compound and the imidazolidine-dione analog, may engage in π-π stacking or coordinate metal ions in enzymatic active sites .

Solubility and Bioavailability :

  • All compounds are dihydrochloride salts, ensuring high aqueous solubility. However, the pyrrolidin-2-one derivative’s intermediate polarity may offer a balance between solubility and tissue penetration.

Biological Activity

4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride, with CAS number 1955518-82-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C11H20Cl2N4OC_{11}H_{20}Cl_2N_4O with a molecular weight of 295.21 g/mol. The compound features a pyrrolidine core substituted with an imidazole ring, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC11H20Cl2N4OC_{11}H_{20}Cl_2N_4O
Molecular Weight295.21 g/mol
CAS Number1955518-82-7
StructureStructure

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Recent studies have indicated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Cholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling, potentially improving cognitive function .
  • Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:

Case Study 1: Anticancer Properties

In a study examining various pyrrolidine derivatives, it was found that one specific analogue demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, indicating that structural modifications could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Research on imidazole-containing compounds revealed that they could effectively inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft. This property was particularly noted in compounds designed for Alzheimer's treatment, where enhanced cognitive function was observed in animal models .

Research Findings

The following table summarizes key findings from recent research on related compounds:

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in tumor cells; better than bleomycin
Cholinesterase InhibitionSignificant AChE inhibition; improved cognitive function in models
Anti-inflammatoryModulated inflammatory cytokines; potential for chronic disease treatment

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₃H₂₁Cl₂N₃O
Molecular Weight~292.2 g/mol
Melting PointNot reported; estimate 180–220°C
Solubility (Water)≥10 mg/mL at pH 6.5

Q. Table 2. Common Analytical Methods and Parameters

TechniqueParametersApplication
¹H NMR400 MHz, DMSO-d6, δ 1.2–3.8 ppmConfirm ethyl/pyrrolidine
HRMSESI+, m/z 292.0821 (calc.)Verify molecular ion
HPLCC18, 0.1% TFA in H₂O/MeOH, 1 mL/minPurity assessment

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